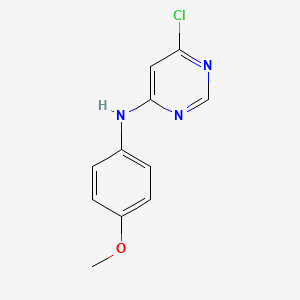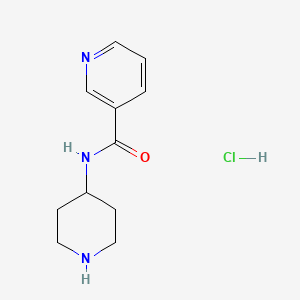
7-Isopropylindolin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole-2-one derivatives, which includes 7-Isopropylindolin-2-one, has been discussed in several studies. For instance, one study discusses the design and synthesis of 30 indole-2-one and 7-aza-2-oxindole derivatives based on the skeleton of tenidap . Another study discusses the design and synthesis of a novel class of antitumor agents, featuring the 3, 5-substituted indolin-2-one framework .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including 7-Isopropylindolin-2-one, have been studied for their potential antiviral properties. Researchers have synthesized various indole-based compounds to test against a range of viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other RNA and DNA viruses, suggesting that 7-Isopropylindolin-2-one could be explored for similar antiviral effects .
Anti-Inflammatory Agents
The anti-inflammatory potential of indole derivatives is significant. Studies have focused on synthesizing and evaluating the anti-inflammatory activity of these compounds. They have been found to inhibit the production of pro-inflammatory cytokines and suppress inflammatory pathways, indicating that 7-Isopropylindolin-2-one could serve as a potent anti-inflammatory agent .
Antimicrobial Properties
Indole derivatives have been assessed for their antimicrobial efficacy. Compounds like 7-Isopropylindolin-2-one could be incorporated into lipid-based nanoemulsifying formulations to enhance their antimicrobial action. This application is particularly relevant in the development of new treatments for bacterial and fungal infections .
Anticancer Research
The indole nucleus is present in many synthetic drug molecules with clinical applications, including cancer treatment. Indole derivatives can bind with high affinity to multiple receptors, which is crucial in developing new therapeutic agents. Therefore, 7-Isopropylindolin-2-one may have potential applications in anticancer research, given its structural similarity to other bioactive indole compounds .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. By extension, 7-Isopropylindolin-2-one could be investigated for its role in plant growth and development. Its application in agriculture could lead to the synthesis of new plant growth regulators that help increase crop yields and improve plant health .
Wirkmechanismus
Target of Action
The primary target of 7-Isopropylindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, making it a key target for many antibacterial agents .
Mode of Action
7-Isopropylindolin-2-one interacts with its target, topoisomerase IV, by inhibiting the process of DNA decatenation . This action is comparable to the effect of ciprofloxacin, a known inhibitor of this enzyme . Furthermore, 7-Isopropylindolin-2-one exhibits a dual mode of action: first, the direct inhibition of topoisomerase IV, and second, the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .
Biochemical Pathways
The biochemical pathways affected by 7-Isopropylindolin-2-one are primarily related to DNA replication due to its interaction with topoisomerase IV . The inhibition of this enzyme disrupts the normal process of DNA replication, affecting the growth and multiplication of cells .
Pharmacokinetics
It is known that 7-isopropylindolin-2-one has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction .
Result of Action
The result of 7-Isopropylindolin-2-one’s action is the disruption of DNA replication due to the inhibition of topoisomerase IV . This leads to DNA damage and the creation of damaging reactive species, which can cause cell death .
Action Environment
The action of 7-Isopropylindolin-2-one can be influenced by various environmental factors. For instance, the presence of oxygen can affect the reductive bioactivation of 7-Isopropylindolin-2-one . More research is needed to fully understand how different environmental conditions can influence the action, efficacy, and stability of 7-Isopropylindolin-2-one.
Eigenschaften
IUPAC Name |
7-propan-2-yl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-5-3-4-8-6-10(13)12-11(8)9/h3-5,7H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMOCJMXEZUKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



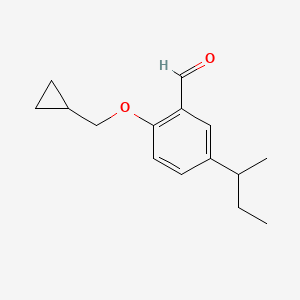
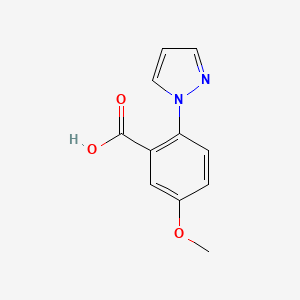
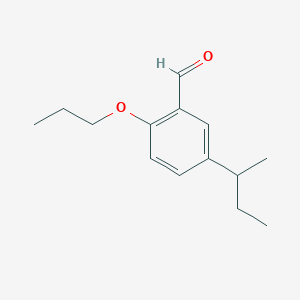
![8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395154.png)





![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)
